molecular formula C14H14N6OS B2988337 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034404-48-1

4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2988337
CAS No.: 2034404-48-1
M. Wt: 314.37
InChI Key: LEHWQIKICFTLHE-UHFFFAOYSA-N
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Description

4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a 1,2,3-thiadiazole core, a heterocyclic scaffold known for its diverse biological potential. The structure is further elaborated with a phenyl ring and a 1,2,3-triazole moiety, making it a complex building block for constructing targeted chemical libraries. Compounds containing the 1,2,3-thiadiazole and 1,2,3-triazole rings are of significant interest in pharmaceutical research due to their potential to interact with various biological targets. These heterocycles are often explored for their cytotoxic , kinase inhibitory , and antiviral properties . The mesoionic nature of the thiadiazole ring can enhance a molecule's ability to cross cellular membranes, facilitating interaction with intracellular targets . This product is intended for use by qualified researchers as a building block in the synthesis of more complex molecules or as a standard in biological screening assays. Its structure suggests potential utility in projects investigating enzyme inhibition, anticancer agents, or antimicrobial agents. Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop novel therapeutic candidates. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-10-13(22-19-18-10)14(21)17-12(9-20-15-7-8-16-20)11-5-3-2-4-6-11/h2-8,12H,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHWQIKICFTLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole and thiadiazole structures. One common approach is to first synthesize the 1,2,3-triazole ring through a [3+2] cycloaddition reaction, often using azides and alkynes in the presence of a copper(I) catalyst. The thiadiazole ring can be introduced through subsequent reactions involving sulfur-containing reagents.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms into the molecule.

  • Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.

Scientific Research Applications

  • Medicinal Chemistry: : It may serve as a lead compound for the development of new drugs due to its complex structure and potential biological activity.

  • Material Science: : Its unique properties could be useful in the design of new materials with specific electronic or mechanical properties.

  • Organic Synthesis: : It can be used as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors involved in various biochemical pathways. The compound might interact with these targets through binding interactions, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include derivatives of 1,2,3-thiadiazole and 1,2,3-triazole synthesized via similar routes. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Thiadiazole and Triazole Derivatives
Compound Name (Reference) Core Structure Key Substituents Biological Activity (IC₅₀)
Target Compound 1,2,3-Thiadiazole 4-Methyl, N-(1-phenyl-2-triazolylethyl) Not Reported
9b () 1,3,4-Thiadiazole 4-Methylphenyl, hydrazono group 2.94 µM (HepG2)
12a () Thiazole 4-Fluorophenyl, diazenyl group 1.19 µM (HepG2), 3.4 µM (MCF-7)
7b () Thiadiazole Phenylthiazole, carbohydrazide 1.61 µg/mL (HepG2)
11 () Thiadiazole Phenylthiazole, propane hydrazonoyl chloride 1.98 µg/mL (HepG2)

Key Observations :

  • Thiadiazole vs. Thiazole Cores : Thiadiazole derivatives (e.g., 9b , 7b ) generally exhibit moderate to high antitumor activity, while thiazole derivatives (e.g., 12a ) show enhanced potency, possibly due to improved solubility or target affinity .
  • Substituent Influence: Electron-withdrawing groups (e.g., 4-fluorophenyl in 12a) enhance activity compared to electron-donating groups (e.g., 4-methylphenyl in 9b) . The triazole group in the target compound may mimic the hydrogen-bonding capacity of diazenyl or hydrazono groups in analogs.

Biological Activity

4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.

  • Molecular Formula: C₁₅H₁₅N₅OS
  • Molecular Weight: 313.4 g/mol
  • CAS Number: 2034549-12-5

Biological Activity Overview

The compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity
    • Several studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
  • Anticancer Activity
    • The compound has been investigated for its potential anticancer properties. In vitro studies have indicated that it can inhibit the growth of cancer cell lines. Notably, related thiadiazole derivatives have demonstrated higher inhibitory activities against breast cancer cells compared to standard treatments like cisplatin .
  • Antitubercular Activity
    • Research indicates that thiadiazole derivatives possess antitubercular activity. For instance, some synthesized compounds showed promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) lower than established drugs .

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes in microbial metabolism and cancer cell proliferation.
  • Induction of Apoptosis: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited potent inhibitory effects on bacterial growth .

Study 2: Anticancer Assessment

In vitro testing was conducted on various cancer cell lines to assess the anticancer potential of a series of thiadiazole compounds. The results showed significant cytotoxicity against MDA-MB-231 (breast cancer) cells with IC50 values indicating higher efficacy than traditional chemotherapeutics .

CompoundCell LineIC50 (μM)Comparison
Compound AMDA-MB-2313.3Higher than cisplatin
Compound BHEK293T34.71Higher than cisplatin

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